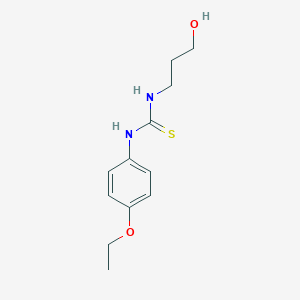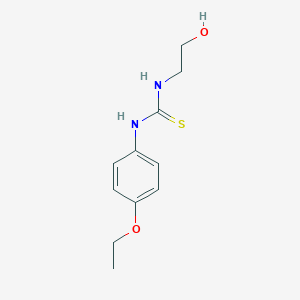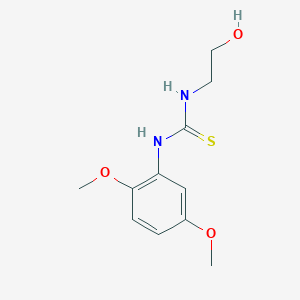![molecular formula C21H15ClN4S B382545 5-(4-chlorophenyl)-4-(5,6-dimethyl-1H-benzimidazol-1-yl)thieno[2,3-d]pyrimidine CAS No. 315694-93-0](/img/structure/B382545.png)
5-(4-chlorophenyl)-4-(5,6-dimethyl-1H-benzimidazol-1-yl)thieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)-4-(5,6-dimethyl-1H-benzimidazol-1-yl)thieno[2,3-d]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research. The compound has shown potential in various applications, including medicinal chemistry, drug discovery, and biochemical research.
作用機序
The mechanism of action of 5-(4-chlorophenyl)-4-(5,6-dimethyl-1H-benzimidazol-1-yl)thieno[2,3-d]pyrimidine involves the inhibition of protein kinases, which are enzymes that play a crucial role in cellular signaling pathways. The compound binds to the ATP-binding site of protein kinases, thereby preventing the transfer of phosphate groups from ATP to target proteins. This leads to the inhibition of cellular signaling pathways, which results in the inhibition of cancer cell growth and the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-chlorophenyl)-4-(5,6-dimethyl-1H-benzimidazol-1-yl)thieno[2,3-d]pyrimidine are primarily related to its inhibition of protein kinases. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. Additionally, the compound has also been shown to reduce the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. The compound has also been shown to improve motor function and reduce neuronal damage in animal models of Parkinson's disease.
実験室実験の利点と制限
The advantages of using 5-(4-chlorophenyl)-4-(5,6-dimethyl-1H-benzimidazol-1-yl)thieno[2,3-d]pyrimidine in lab experiments include its high potency, selectivity, and specificity towards protein kinases. Additionally, the compound has a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, the limitations of using the compound in lab experiments include its low solubility in water, which can affect its bioavailability, and its potential toxicity, which requires careful handling.
将来の方向性
There are several future directions for the use of 5-(4-chlorophenyl)-4-(5,6-dimethyl-1H-benzimidazol-1-yl)thieno[2,3-d]pyrimidine in scientific research. One potential direction is the development of more potent and selective analogs of the compound for the treatment of cancer and neurodegenerative diseases. Another direction is the investigation of the compound's potential in other areas of research, such as infectious diseases and autoimmune disorders. Additionally, the compound can be used as a tool to study the role of protein kinases in various cellular signaling pathways. Overall, the potential applications of 5-(4-chlorophenyl)-4-(5,6-dimethyl-1H-benzimidazol-1-yl)thieno[2,3-d]pyrimidine in scientific research are vast and promising.
合成法
The synthesis of 5-(4-chlorophenyl)-4-(5,6-dimethyl-1H-benzimidazol-1-yl)thieno[2,3-d]pyrimidine involves the reaction of 2-(4-chlorophenyl)-4,5-dimethylthiazole with 2-amino-5,6-dimethylbenzimidazole in the presence of potassium carbonate and dimethylformamide. The reaction is carried out at a temperature of 120°C for 6 hours, and the resulting product is purified using column chromatography. The yield of the synthesis method is reported to be around 70%.
科学的研究の応用
5-(4-chlorophenyl)-4-(5,6-dimethyl-1H-benzimidazol-1-yl)thieno[2,3-d]pyrimidine has been extensively studied for its potential in medicinal chemistry and drug discovery. The compound has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and leukemia. Additionally, the compound has also shown potential in treating Alzheimer's disease and Parkinson's disease. In biochemical research, the compound has been used as a tool to study the role of protein kinases in cellular signaling pathways.
特性
IUPAC Name |
5-(4-chlorophenyl)-4-(5,6-dimethylbenzimidazol-1-yl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4S/c1-12-7-17-18(8-13(12)2)26(11-25-17)20-19-16(9-27-21(19)24-10-23-20)14-3-5-15(22)6-4-14/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACLIADYBHHKFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(2-furyl)acryloyl]-2-(2-propynylsulfanyl)-1H-benzimidazole](/img/structure/B382463.png)
![Ethyl 4-[1,1'-biphenyl]-4-yl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B382464.png)
![1-[5-(Trifluoromethyl)pyridin-2-yl]azepane](/img/structure/B382465.png)
![1-[4-(Difluoromethylthio)phenyl]biguanide](/img/structure/B382468.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B382472.png)



![ethyl [(5-{[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B382478.png)
![6-(4-chlorophenyl)-2,3,6,8,9,10-hexahydro-4H,7H-[1,3]thiazino[2,3-b]quinazoline-4,7-dione](/img/structure/B382480.png)
![2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-morpholin-4-ylethyl)acetamide](/img/structure/B382482.png)
![4-amino-5-[4-(dimethylamino)phenyl]-8,8-dimethyl-2-thioxo-2,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-6(1H)-one](/img/structure/B382484.png)